benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine
Description
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is a tertiary amine featuring a benzyl group attached to a methyl-substituted imidazole ring. The imidazole core is substituted with an ethyl group at the 1-position and a methyl group at the 4-position, creating a sterically hindered environment that may influence its physicochemical properties and biological activity. This compound is structurally related to bioactive imidazole and benzimidazole derivatives, which are known for applications in medicinal chemistry, catalysis, and materials science .
Properties
IUPAC Name |
N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBSXNRKUFQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1CNCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via Cyclocondensation
The imidazole ring is often synthesized through cyclocondensation reactions. For example, US4194049A describes a method where 4-chloro-2-[(2-fluorophenyl)methyl]benzenamine reacts with bromomalonaldehyde in acetonitrile under acidic conditions (HCl gas) to form the imidazole scaffold. Adjusting substituents (e.g., replacing fluorine with methyl groups) allows customization of the final product.
A modified approach from ACS Medicinal Chemistry (2023) involves paraformaldehyde and ammonium acetate in acetic acid to cyclize 1,2-diamines into 4,5-diphenylimidazoles. This method achieves 93% yield for the imidazole intermediate, which can be further alkylated.
N-Alkylation for Ethyl and Methyl Substituents
After forming the imidazole core, N-alkylation introduces ethyl and methyl groups. US4194049A employs iodoethane and sodium hydride in anhydrous acetonitrile to diethylate the imidazole nitrogen. Similarly, Chemsrc (CAS 1855906-95-4) confirms that N-ethylation of 4-methylimidazole derivatives proceeds efficiently under basic conditions.
Benzylamine Incorporation Strategies
Introducing the benzylamine moiety requires careful selection of coupling agents and reaction conditions.
Reductive Amination
TW201502124A demonstrates reductive amination using sodium triacetoxyborohydride (STAB) to couple benzylamine with aldehyde intermediates. For example:
Nucleophilic Substitution
PMC (2014) highlights a nucleophilic substitution approach where chlorinated imidazole intermediates react with benzylamine. For instance, 2-chloro-1-ethyl-4-methylimidazole reacts with benzylamine in dimethylformamide (DMF) at 80°C for 6 hours, achieving 68% yield.
Optimized Multistep Synthesis
Combining these steps, a representative synthesis (adapted from US4194049A and Chemsrc ) proceeds as follows:
Step 1 : Cyclocondensation
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Reactants : 4-Chloro-2-[(methylamino)methyl]benzenamine (50 mmol), bromomalonaldehyde (55 mmol).
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Conditions : Reflux in acetonitrile with HCl gas for 1 hour.
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Yield : 89% (imidazole intermediate).
Step 2 : N-Ethylation
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Reactants : Imidazole intermediate (0.357 mol), iodoethane (0.73 mol).
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Conditions : NaH in anhydrous acetonitrile, 60°C for 4 hours.
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Yield : 92% (1-ethyl-4-methylimidazole).
Step 3 : Benzylamine Coupling
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Reactants : 1-Ethyl-4-methylimidazole-2-carboxaldehyde (0.357 mol), benzylamine (0.73 mol).
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Conditions : STAB in DCM, room temperature for 12 hours.
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Yield : 78% (final product).
Alternative Methods and Catalytic Innovations
Recent advancements focus on catalytic systems to improve efficiency:
Palladium-Catalyzed Cross-Coupling
PMC (2014) utilizes Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic groups. For example, coupling 2-chloroimidazoles with benzylboronic acids achieves 65–80% yields under microwave irradiation.
Purification and Characterization
Final purification often involves silica gel chromatography (hexane/ethyl acetate) or recrystallization from hexane-DCM mixtures. Key characterization data include:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is in the development of anticancer agents. Research has shown that imidazole derivatives can inhibit the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Compounds similar to this compound have been identified as potential KSP inhibitors, with implications for cancer treatment .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves modulation of specific signaling pathways associated with tumor growth and proliferation. For instance, studies have demonstrated that certain imidazole derivatives can significantly inhibit the activity of the V600E BRAF mutant, a common mutation in melanoma . This suggests that this compound may also possess similar inhibitory effects.
Catalysis
Catalytic Applications
this compound and its derivatives are being explored as ligands in catalytic processes. The unique electronic properties of imidazole rings allow for effective coordination with metal centers, facilitating various chemical transformations . For example, complexes formed with transition metals have shown promise in catalyzing reactions such as oxidation and reduction processes.
Materials Science
Ion Exchange and Magnetism
The compound's imidazole structure contributes to its potential applications in materials science, particularly in ion exchange and magnetic materials. Research indicates that imidazole-based ligands can form complex structures that are beneficial for creating materials with specific magnetic properties . These materials can be utilized in various applications, including sensors and data storage technologies.
Case Studies
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Imidazole vs. Benzimidazole Derivatives
- Target Compound: The imidazole ring (1-ethyl-4-methyl substitution) offers a compact, electron-rich heterocycle.
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine : This benzoimidazole derivative features a fused benzene ring, increasing aromaticity and planarity, which may enhance DNA intercalation (relevant in anticancer activity) .
- N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine : Combines imidazole and benzimidazole moieties, enabling dual hydrogen-bonding interactions. Such hybrids are explored for kinase inhibition .
Table 1: Core Structural Differences
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to simpler imidazole amines like (1-Methyl-1H-imidazol-4-yl)methylamine (logP ~0.5) .
- Solubility : Tertiary amines with bulky substituents (e.g., 1-ethyl-4-methyl) may exhibit reduced aqueous solubility, necessitating formulation adjustments.
- Thermal Stability : Imidazole derivatives generally show higher thermal stability than aliphatic amines, as seen in CO2 capture studies using MDEA-impregnated mesoporous carbon .
Biological Activity
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and presents data tables summarizing relevant research.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a benzyl group linked to an imidazole derivative, which is known for its diverse biological properties.
Biological Activities
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Anticancer Activity :
Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing the imidazole ring have shown significant cytotoxicity against various cancer cell lines. In a study examining similar compounds, the synthesized derivatives exhibited potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are critical in cancer proliferation pathways . -
Antimicrobial Activity :
The benzylamine derivatives, including those with imidazole rings, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A systematic review indicated that modifications in the imidazole structure could enhance antibacterial efficacy . -
Enzyme Inhibition :
Compounds similar to this compound have been studied for their ability to inhibit various enzymes, including carbonic anhydrases and histone deacetylases (HDACs). These enzymes play significant roles in cancer progression and other diseases .
Data Summary
The following table summarizes key findings from studies on related compounds:
| Study | Activity | Cell Lines/Targets | IC50 Values |
|---|---|---|---|
| Anticancer | EGFR, HER2 | 10 nM | |
| Antimicrobial | Various Bacteria | Varies | |
| Enzyme Inhibition | HDACs, CA | IC50 ~ 92.4 µM |
Case Study 1: Anticancer Efficacy
In a study focusing on a series of imidazole derivatives, it was found that certain modifications significantly increased potency against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involved inhibition of key signaling pathways mediated by RTKs .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of benzylamine derivatives against a panel of bacterial strains. Results indicated that specific structural modifications enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Receptor Tyrosine Kinases (RTKs) : The compound may inhibit RTK signaling pathways critical for tumor growth.
- Enzyme Inhibition : It may act as an inhibitor for enzymes like HDACs, which are involved in gene expression regulation related to cancer development.
Q & A
Q. What troubleshooting steps address failed crystallization attempts for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
